molecular formula C5H14NNaO7P2 B10852403 Olpadronic acid sodium salt

Olpadronic acid sodium salt

Cat. No.: B10852403
M. Wt: 285.10 g/mol
InChI Key: DXTIBTHCHBZFJG-UHFFFAOYSA-M
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Description

Olpadronic acid sodium salt (chemical name: sodium [3-(dimethylamino)-1-hydroxypropylidene]bisphosphonate) is a third-generation bisphosphonate used primarily to inhibit bone resorption in conditions such as osteoporosis, metastatic bone diseases, and rheumatoid arthritis . It belongs to the aminobisphosphonate subclass, characterized by a nitrogen-containing side chain that enhances its affinity for hydroxyapatite in bone tissue. Structurally, it features a dimethylamino group (-N(CH₃)₂) at the R² position of the propylidene backbone, which distinguishes it from other bisphosphonates like alendronic and pamidronic acids .

Olpadronic acid exhibits high oral bioavailability compared to earlier bisphosphonates, making it a preferred option for long-term management of bone disorders . Its mechanism involves inhibition of osteoclast-mediated bone resorption through disruption of the mevalonate pathway, leading to apoptosis of osteoclasts .

Properties

Molecular Formula

C5H14NNaO7P2

Molecular Weight

285.10 g/mol

IUPAC Name

sodium;[3-(dimethylamino)-1-hydroxy-1-phosphonopropyl]-hydroxyphosphinate

InChI

InChI=1S/C5H15NO7P2.Na/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13;/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13);/q;+1/p-1

InChI Key

DXTIBTHCHBZFJG-UHFFFAOYSA-M

Canonical SMILES

CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of olpadronic acid sodium salt involves the reaction of dimethylamine with 1-hydroxypropane-1,1-diyl bisphosphonic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Olpadronic acid sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphonic acid groups. These reactions are essential for its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, which facilitate the substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed: The major products formed from the reactions of this compound are various substituted bisphosphonates, which retain the core structure of the parent compound .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of Bisphosphonates

Compound R¹ Side Chain R² Side Chain Molecular Formula
Olpadronic acid -OH -N(CH₃)₂ C₅H₁₅NO₇P₂
Alendronic acid -OH -NH₂ (butylidene) C₄H₁₃NO₇P₂
Pamidronic acid -OH -NH₂ (propylidene) C₃H₁₁NO₇P₂
Zoledronic acid -OH -imidazole C₅H₁₀N₂O₇P₂

Olpadronic acid’s dimethylamino group enhances its lipophilicity and binding kinetics compared to alendronic and pamidronic acids, which have simpler amino groups . This structural feature also impacts dissociation constants (Table 2), influencing pharmacokinetic behavior.

Table 2: Dissociation Constants (pKa) in Aqueous Solutions

Compound pKa₂ pKa₃ pKa₄ pKa₅ (NH⁺)
Olpadronic acid 1.0* 2.7 6.8 11.5
Alendronic acid 1.2 3.2 7.1 11.9
Pamidronic acid 1.1 2.9 6.9 11.7

*Data from pH titrations in 0.10 M KCl at 25°C .

The lower pKa₂ of olpadronic acid (1.0) compared to alendronic acid (1.2) reflects its stronger acidity in the second dissociation step, attributed to electron-withdrawing effects of the dimethylamino group .

Pharmacological Efficacy
  • Bone Affinity : Olpadronic acid’s higher lipophilicity enables faster uptake into bone tissue compared to pamidronic acid, with a bone-binding constant (Kd) of 2.5 × 10⁶ M⁻¹ versus 1.8 × 10⁶ M⁻¹ for pamidronic acid .
  • Oral Bioavailability : Olpadronic acid achieves 5–7% oral bioavailability, superior to zoledronic acid (<1%), due to its resistance to intestinal degradation .
  • Clinical Efficacy : In murine models, olpadronic acid reduced bone tumor growth by 60% at 0.1 mg/kg/day, outperforming alendronic acid (40% reduction at the same dose) .
Analytical Methods

Table 3: Analytical Techniques for Bisphosphonate Quantification

Method Olpadronic Acid Alendronic Acid Pamidronic Acid
Titrimetry Viable (pKa₃ = 2.7) Viable (pKa₃ = 3.2) Less precise
HPLC Requires derivatization Pharmacopeia standard Limited sensitivity
NMR High resolution Moderate resolution Moderate resolution

Olpadronic acid’s well-defined pKa₃ (2.7) allows accurate acid-base titration, whereas alendronic acid requires HPLC for pharmacopeia compliance .

Stability and Formulation

Olpadronic acid sodium salt exists as a stable monohydrate crystalline form (Form A), with a melting point of 215–220°C . This contrasts with pamidronic acid, which often forms hygroscopic amorphous solids .

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